Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C10H9IN2O2 |
|---|---|
Molecular Weight |
316.09 g/mol |
IUPAC Name |
ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-5-12-13-6-7(11)3-4-9(8)13/h3-6H,2H2,1H3 |
InChI Key |
UYNAUIMTCXCFSA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CN2N=C1)I |
Origin of Product |
United States |
Preparation Methods
Cyclization and Halogenation Strategy
a. Cyclization of Aminopyrazoles with β-Dicarbonyl Compounds
A prevalent approach involves cyclocondensation reactions between amino pyrazoles and cyclic β-dicarbonyl compounds such as ethyl acetoacetate or 1,3-cyclopentanedione under mild conditions. This process typically employs ethanol as a solvent with acetic acid as a catalyst, operating at elevated temperatures (~130°C) under an oxygen atmosphere for approximately 18 hours. The reaction results in the formation of pyrazolo[1,5-a]pyridine derivatives, which can be further functionalized (see Table 1 for yields and conditions).
b. Oxidative Halogenation Using Sodium Iodide and Potassium Persulfate
A key step for introducing iodine at the 6-position involves oxidative halogenation. This process utilizes sodium iodide (NaI) and potassium persulfate (K₂S₂O₈) in aqueous media, typically at 80°C under air. The reaction proceeds via a cyclization followed by oxidation to afford the 6-iodo derivative. This method is noted for its simplicity, high efficiency, and compatibility with various functional groups.
Three-Component Reactions (Multicomponent Synthesis)
a. One-Pot Multicomponent Reactions
Recent advances have demonstrated the utility of one-pot multicomponent reactions involving amino pyrazoles, aldehydes, and β-dicarbonyl compounds. These reactions are catalyzed by mild oxidants such as potassium persulfate and are performed in aqueous media at moderate temperatures (~80°C). The process efficiently yields 6-iodo-pyrazolo[1,5-a]pyridine-3-carboxylates with high yields (up to 94%).
b. Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates these reactions, reducing reaction times from hours to minutes. Under microwave conditions, the cyclization and halogenation steps proceed with enhanced yields and cleaner reaction profiles, aligning with green chemistry principles.
Specific Synthetic Protocols
Mechanistic Insights
The synthesis generally involves initial formation of a pyrazolo[1,5-a]pyridine core via cyclocondensation, followed by oxidative halogenation at the 6-position. The oxidation step is facilitated by persulfate salts, which generate reactive radicals that enable selective halogenation. The process's efficiency depends on reagent ratios, temperature, and atmosphere (air or oxygen), with optimized conditions yielding the highest purity and yield.
Data Summary and Trends
| Parameter | Observation | Reference |
|---|---|---|
| Optimal temperature | 80–130°C | |
| Halogenation reagent | Sodium iodide (NaI) | |
| Oxidant | Potassium persulfate (K₂S₂O₈) | |
| Reaction atmosphere | Air or oxygen | |
| Reaction time | 4–18 hours |
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids.
Buchwald-Hartwig Amination: Involves palladium catalysts and amines.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, Suzuki-Miyaura coupling can yield aryl-substituted derivatives, while Buchwald-Hartwig amination can produce amine-substituted derivatives .
Scientific Research Applications
Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs differ in substituent type (halogen, methyl, methoxy, cyano) and position (4, 5, 6, 7). Examples include:
Key Observations :
- Halogen Substituents: Bromo and iodo derivatives are heavier (Br: ~285 g/mol; I: ~332 g/mol) compared to fluoro or cyano analogs. Iodo’s larger atomic radius may influence steric interactions in biological targets .
- Electron-Withdrawing Groups: Cyano (CN) and ester groups enhance electrophilicity, facilitating nucleophilic substitution, whereas methoxy (OCH₃) groups donate electrons, altering reactivity .
Physicochemical Properties
- Solubility : Ester groups generally improve solubility in organic solvents (e.g., ethyl acetate, DMSO). Halogenated derivatives (Br, I) may exhibit lower aqueous solubility due to increased hydrophobicity .
- Stability : Iodo compounds are prone to light-induced degradation, necessitating dark storage, whereas bromo and methyl analogs are more stable .
Reactivity in Further Functionalization
- Cross-Coupling : Bromo and iodo derivatives are superior to chloro or fluoro analogs in Suzuki reactions due to better leaving-group ability. Iodo’s reactivity often surpasses bromo in Pd-catalyzed couplings .
- Nucleophilic Substitution : Electron-withdrawing groups (e.g., CN) at position 6 enhance susceptibility to nucleophilic attack at position 3 .
Biological Activity
Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. The compound's structure features a pyrazole ring fused with a pyridine moiety, which is known to contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
This compound can be characterized by the following chemical structure:
- Chemical Formula : C_10H_8N_2O_2I
- Molecular Weight : 304.08 g/mol
The presence of the iodine atom in the structure is significant as halogenated compounds often exhibit enhanced biological activity due to increased lipophilicity and altered electronic properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often act as inhibitors of specific kinases or enzymes involved in disease pathways.
Potential Targets
- Kinases : Many pyrazole derivatives are known to inhibit kinases that play crucial roles in cell signaling pathways.
- Receptors : The compound may also interact with G-protein coupled receptors (GPCRs), influencing various physiological responses.
Biological Activity
Several studies have highlighted the biological activities associated with this compound:
-
Anticancer Activity :
- Research has shown that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated inhibition of proliferation in breast and lung cancer cells.
- A study indicated that such compounds can induce apoptosis through the activation of caspase pathways .
- Antiviral Properties :
- Neuroprotective Effects :
Case Studies and Research Findings
A collection of relevant studies provides insights into the biological activities of this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
